molecular formula C10H9N3O3S B2822644 N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide CAS No. 1421477-12-4

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide

Cat. No.: B2822644
CAS No.: 1421477-12-4
M. Wt: 251.26
InChI Key: NHDUAZWFBQUDSH-UHFFFAOYSA-N
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Description

    Starting Materials: Hydroxylamine and β-dicarbonyl compounds.

    Reaction Conditions: Cyclization reaction to form the isoxazole ring.

    Intermediate: Isoxazole derivative.

  • Coupling Reaction

      Starting Materials: The pyrano[4,3-d]thiazole intermediate and the isoxazole derivative.

      Reaction Conditions: Amide coupling reaction using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

      Final Product: N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide.

  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include:

      Use of Catalysts: To improve reaction efficiency and selectivity.

      Optimization of Reaction Conditions: Temperature, pressure, and solvent choice to maximize yield.

      Purification Techniques: Crystallization, chromatography, and recrystallization to obtain high-purity product.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    • Formation of the Pyrano[4,3-d]thiazole Core

        Starting Materials: 2-aminothiophenol and α,β-unsaturated carbonyl compounds.

        Reaction Conditions: Cyclization reaction under acidic or basic conditions to form the thiazole ring.

        Intermediate: 6,7-dihydro-4H-pyrano[4,3-d]thiazole.

    Chemical Reactions Analysis

    Types of Reactions

    N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

    • Oxidation

        Reagents: Common oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

        Products: Oxidized derivatives with potential changes in biological activity.

    • Reduction

        Reagents: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

        Products: Reduced forms which may exhibit different pharmacological properties.

    • Substitution

        Reagents: Nucleophiles or electrophiles depending on the desired substitution.

        Products: Substituted derivatives that can be further explored for various applications.

    Common Reagents and Conditions

      Oxidation: H₂O₂, KMnO₄, under acidic or basic conditions.

      Reduction: NaBH₄, LiAlH₄, typically in anhydrous solvents.

      Substitution: Halogenated reagents, nucleophiles like amines or thiols, under mild to moderate conditions.

    Scientific Research Applications

    Chemistry

      Organic Synthesis: Used as a building block for synthesizing more complex molecules.

      Catalysis: Potential use as a ligand in catalytic reactions.

    Biology

      Enzyme Inhibition: Studied for its ability to inhibit specific enzymes, which could be useful in drug development.

      Antimicrobial Activity: Potential use as an antimicrobial agent due to its unique structure.

    Medicine

      Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

      Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

    Industry

      Material Science:

      Agriculture: Possible use as a pesticide or herbicide due to its biological activity.

    Mechanism of Action

    The mechanism of action of N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.

    Comparison with Similar Compounds

    Similar Compounds

      Thiazole Derivatives: Compounds with a thiazole core, known for their biological activities.

      Isoxazole Derivatives: Compounds with an isoxazole ring, used in various medicinal applications.

      Pyrano Derivatives: Compounds with a pyrano ring, studied for their pharmacological properties.

    Uniqueness

    N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide is unique due to its combination of the pyrano[4,3-d]thiazole and isoxazole rings, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for further research and development.

    This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

    Properties

    IUPAC Name

    N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-1,2-oxazole-5-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H9N3O3S/c14-9(7-1-3-11-16-7)13-10-12-6-2-4-15-5-8(6)17-10/h1,3H,2,4-5H2,(H,12,13,14)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    NHDUAZWFBQUDSH-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1COCC2=C1N=C(S2)NC(=O)C3=CC=NO3
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H9N3O3S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    251.26 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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